molecular formula C5H8<br>CH2=C(CH3)CH=CH2<br>C5H8 B109036 Isoprene CAS No. 78-79-5

Isoprene

Cat. No. B109036
Key on ui cas rn: 78-79-5
M. Wt: 68.12 g/mol
InChI Key: RRHGJUQNOFWUDK-UHFFFAOYSA-N
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Patent
US07429622B2

Procedure details

According to the well known Diels-Alder Reaction, using isoprene and acrolein as raw materials, 4-methyl-3-cyclohexenyl aldehyde was synthesized. The reaction was conducted under the conditions described in the literary documents of J. Amer, Chem. Soc., 119, 15, 1997, 3507-3512; and Tetrahedron Lett., 40, 32, 1999, 5817-5822. Subsequently, the compound was reduced to obtain 4-methyl-3-cyclohexenylmethanol at a high yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-methyl-3-cyclohexenyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][C:3](=[CH2:5])[CH3:4].[CH:6]([CH:8]=[CH2:9])=[O:7]>>[CH3:5][C:3]1[CH2:4][CH2:9][CH:8]([CH2:6][OH:7])[CH2:1][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(C)=C
Step Two
Name
acrolein
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C=C
Step Three
Name
4-methyl-3-cyclohexenyl aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
According to the well known Diels-Alder Reaction
CUSTOM
Type
CUSTOM
Details
was synthesized

Outcomes

Product
Name
Type
product
Smiles
CC1=CCC(CC1)CO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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